N-Boc-L-methionine Dicyclohexylamine Salt
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIPRMGDVUUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22823-50-3 | |
| Record name | N-[(tert-butoxy)carbonyl]-L-methionine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Controlled Release for Activation:the Dcha Salt Necessitates a Distinct Step to Liberate the Free Carboxylic Acid Prior to the Coupling Reaction.peptide.comthis is Typically Achieved Through an Acidic Workup Immediately Before Activation. This Procedural Requirement Ensures That the Reactive Free Acid is Generated in Situ and Consumed Quickly, Minimizing Its Exposure Time to the Basic Conditions of the Coupling Reaction That Could Promote Racemization. by Providing a Stable and Pure Reservoir of the Protected Amino Acid That is Only Switched On when Needed, the Dcha Salt Contributes Indirectly but Critically to Maintaining Stereochemical Control.
The influence of the DCHA counterion can be summarized as follows:
| Influence | Description | Impact on Reaction Pathway |
| Physical Form | Promotes the formation of a stable, crystalline solid. | Facilitates purification and handling, ensuring high-purity starting material for the coupling reaction. |
| Carboxyl Group Protection | The carboxyl group is in its unreactive carboxylate form. | Prevents unwanted side reactions of the carboxylic acid prior to activation. |
| Controlled Activation | Requires a separate step to convert the salt to the free acid before coupling. | Minimizes the time the activated amino acid is exposed to conditions that can cause racemization, thereby preserving stereochemical integrity. |
| Stability | Enhances the shelf-life and stability of the protected amino acid. chemimpex.com | Ensures the quality and reactivity of the building block over time. |
Advanced Synthetic Strategies Utilizing N Boc L Methionine Dicyclohexylamine Salt
Derivatization of the Methionine Side Chain for Functional Group Introduction
The thioether side chain of methionine is a versatile functional handle that can be chemically modified to introduce new functionalities. While often seen as a site for undesirable side reactions like oxidation during peptide synthesis, this reactivity can be harnessed for deliberate derivatization. peptide.comnih.gov The N-Boc protecting group is stable under various conditions, allowing for selective manipulation of the sulfur atom without affecting the alpha-amine. organic-chemistry.org
Key derivatization strategies include:
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (B87167) or methionine sulfone. This transformation changes the side chain from being hydrophobic to highly polar. While often an unwanted side reaction during acid-catalyzed cleavage steps in peptide synthesis, controlled oxidation using specific reagents allows for the deliberate introduction of a sulfoxide group. nih.govacs.org This modification is sometimes used to modulate the biological activity or conformational properties of a peptide.
S-Alkylation: The nucleophilic thioether can react with electrophiles to form sulfonium (B1226848) salts. A common, though typically undesired, example in synthesis is the S-tert-butylation that can occur during the acidolytic removal of the Boc group. acs.org However, this reactivity can be exploited by using other alkylating agents to introduce specific functional groups, such as fluorescent tags or cross-linking agents, onto the methionine residue. For instance, reaction with iodoacetamide (B48618) or other alkyl halides can append new carbon-based functionalities.
Metal Coordination: The sulfur atom can act as a ligand to coordinate with various metal ions. This property can be utilized in the design of metallopeptides or as a temporary protecting strategy for the side chain during certain synthetic steps.
These modifications allow chemists to fine-tune the properties of methionine-containing molecules for specific applications in medicinal chemistry and materials science.
| Modification Type | Reagents/Conditions | Functional Group Introduced | Key Outcome |
| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Sulfoxide (-S(O)-) | Increases side chain polarity |
| S-Alkylation | Alkyl halides (e.g., CH₃I, ICH₂CONH₂) | Sulfonium salt (-S⁺R-) | Introduces new carbon chains or functional tags |
| Metal Coordination | Metal salts (e.g., Pd(II), Pt(II)) | Metal-Sulfur bond | Forms metallo-adducts for catalysis or imaging |
Synthesis of Novel N-Boc-L-methionine Analogues and Structurally Modified Derivatives
N-Boc-L-methionine dicyclohexylamine (B1670486) salt is a valuable precursor for the synthesis of structurally diverse amino acid analogues. These analogues, which feature alterations to the side chain or the amino acid backbone, are instrumental in probing biological systems, developing enzyme inhibitors, and creating peptides with enhanced properties.
One common strategy involves the N-methylation of the Boc-protected amino acid. The most widely applied method for N-methylation involves using sodium hydride and methyl iodide. monash.edu This modification, creating N-Boc-N-methyl-L-methionine, is significant in peptide chemistry as it can impart resistance to enzymatic degradation and influence peptide conformation. The dicyclohexylamine salt of the N-methylated derivative is also utilized to improve solubility and stability. chemimpex.com
Another avenue for creating novel analogues is the extension or modification of the side chain. This can be achieved through multi-step synthetic sequences starting from protected methionine or related precursors. For example, synthetic protocols have been developed to prepare S-adenosyl-L-methionine (AdoMet) analogues with extended carbon chains replacing the methyl group. nih.gov These strategies often involve the chemoselective alkylation of a homocysteine derivative at the sulfur atom under acidic conditions. nih.gov Such analogues are crucial tools for studying the function of DNA methyltransferases and for the sequence-specific functionalization of DNA. nih.gov
| Analogue Type | Synthetic Strategy | Structural Modification | Reference Application |
| N-Methyl-L-methionine | N-methylation of N-Boc-L-methionine (e.g., using NaH/MeI) | Methyl group on the α-nitrogen | Creating peptides with modified backbone and stability. monash.edu |
| Side-Chain Extended Analogues | Multi-step synthesis involving alkylation of a homocysteine precursor | Elongated or functionalized alkyl group on the sulfur atom | Probing enzyme activity, DNA modification. nih.gov |
| Isosteric Analogues | Replacement of the sulfur atom (e.g., with selenium or CH₂) | Altered side-chain composition (e.g., Selenomethionine) | Studying the role of the sulfur atom in biological processes |
Stereochemical Purity Enhancement through Dicyclohexylamine Salt Formation
Maintaining high stereochemical purity is paramount in peptide synthesis, as the presence of even small amounts of the wrong enantiomer can have significant biological consequences. The formation of a dicyclohexylamine salt of N-Boc-L-methionine is a critical step in ensuring the enantiomeric purity of the amino acid building block before it is incorporated into a peptide chain.
N-Boc-L-methionine, as initially synthesized, can contain trace amounts of its D-enantiomer. The purification of the free acid by standard crystallization can sometimes be inefficient. Converting the free acid into a dicyclohexylamine salt introduces a bulky, rigid counter-ion that significantly alters the molecule's crystallisation properties. The resulting salt often forms a highly ordered and stable crystal lattice.
This process enhances purity through diastereomeric resolution upon crystallization. The crystal lattice of the L-methionine salt is diastereomerically distinct from that of the D-methionine salt, leading to different solubilities. During a carefully controlled crystallization process, the desired N-Boc-L-methionine dicyclohexylamine salt preferentially crystallizes out of solution, leaving the undesired D-enantiomer and other impurities behind in the mother liquor. Subsequent filtration yields the N-Boc-L-methionine salt with significantly enhanced stereochemical purity.
The improved handling characteristics of the salt compared to the free acid also contribute to maintaining purity. The salt is typically a stable, free-flowing crystalline solid with a higher melting point, making it less prone to degradation and easier to weigh and handle accurately.
| Property | N-Boc-L-methionine (Free Acid) | This compound | Advantage of Salt Form |
| Physical Form | May be an oil or low-melting solid | Crystalline solid | Easier handling, weighing, and storage |
| Melting Point | 47-50 °C sigmaaldrich.com | ~141-143 °C (for D-enantiomer) chemsrc.com | Higher thermal stability; indicative of a well-ordered crystal lattice |
| Purification | Standard crystallization | Crystallization as a diastereomeric salt | More effective at excluding enantiomeric impurities |
| Stability | Moderate | Enhanced | Reduced degradation during storage and handling chemimpex.com |
Mechanistic Aspects and Stereochemical Control
Mechanisms of Boc Group Introduction and Cleavage in the Context of DCHA Salt
The use of N-Boc-L-methionine dicyclohexylamine (B1670486) (DCHA) salt in peptide synthesis involves distinct mechanistic pathways for the introduction of the tert-butyloxycarbonyl (Boc) protecting group and its subsequent cleavage. The presence of the DCHA counterion is integral to the formation and stability of the protected amino acid.
Boc Group Introduction:
The N-terminal protection of L-methionine with the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). jk-sci.comguidechem.com The mechanism involves the nucleophilic attack of the methionine's amino group on one of the electrophilic carbonyl carbons of the Boc anhydride. commonorganicchemistry.comtotal-synthesis.com In this process, dicyclohexylamine acts as a base. The amine attacks a carbonyl site on Boc₂O, which results in the departure of a tert-butyl carbonate leaving group. commonorganicchemistry.comcommonorganicchemistry.com The DCHA then deprotonates the positively charged amino group, and the resulting dicyclohexylammonium (B1228976) cation forms an ionic bond with the negatively charged carboxylate group of the N-Boc-L-methionine. This reaction directly yields the stable, crystalline dicyclohexylamine salt, which is often easier to handle, purify, and store compared to the free acid, which may be an oil. chemimpex.com The formation of the salt is driven by the acid-base reaction between the carboxylic acid of the Boc-amino acid and the basic DCHA.
Boc Group Cleavage:
The Boc group is designed to be stable under basic and nucleophilic conditions but readily removable under acidic conditions. organic-chemistry.org The cleavage of the Boc group does not occur while the amino acid is in its DCHA salt form. Before use in a coupling reaction, the free N-Boc-L-methionine acid must be regenerated from the DCHA salt. This is typically done by dissolving the salt in an organic solvent, such as dichloromethane (B109758) (DCM), and performing an extraction with a mild aqueous acid like potassium hydrogen sulfate (KHSO₄) solution. peptide.com This protonates the carboxylate, breaking the ionic bond with the dicyclohexylammonium ion.
Once incorporated into a peptide chain, the N-terminal Boc group is removed to allow for the coupling of the next amino acid. This deprotection is achieved by treatment with a moderately strong acid. chempep.com A common reagent for this is a solution of trifluoroacetic acid (TFA) in a solvent like DCM, often in a 50% concentration. jk-sci.compeptide.comchempep.com
The mechanism for acid-catalyzed cleavage proceeds as follows:
Protonation: The acid protonates the oxygen atom of the Boc group's carbonyl, making it more susceptible to cleavage. total-synthesis.com
Fragmentation: The protonated carbamate (B1207046) fragments to form the free amine of the peptide, carbon dioxide, and a stable tert-butyl cation. jk-sci.comtotal-synthesis.com
Scavenging: The highly reactive tert-butyl cation can cause side reactions, particularly the alkylation of nucleophilic side chains like that of methionine or tryptophan. total-synthesis.compeptide.com To prevent this, "scavengers" such as dithiothreitol (B142953) (DTT) or dithioethane (DTE) are often added to the cleavage solution to trap the carbocation. peptide.compeptide.com
Factors Influencing Stereochemical Integrity during Coupling Reactions
Maintaining the stereochemical integrity of the chiral α-carbon is critical during peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. researchgate.netdntb.gov.uanih.gov Racemization primarily occurs during the activation step of the carboxyl group, which makes the α-proton more acidic and susceptible to abstraction by a base. peptide.comglobalresearchonline.net This can lead to the formation of a planar oxazol-5(4H)-one intermediate, which upon reprotonation can yield a mixture of L and D isomers. nih.govuni-kiel.de Several factors influence the extent of this side reaction.
| Factor | Effect on Stereochemical Integrity | Mechanism / Explanation |
| Coupling Reagents | High Influence | Carbodiimides like dicyclohexylcarbodiimide (DCC) can promote oxazolone formation and lead to significant racemization. bachem.compeptide.com Phosphonium (B103445) (e.g., PyBOP, BOP) and uronium/aminium (e.g., HBTU, HATU) reagents can also cause racemization, especially in the presence of a base. bachem.comnih.govmdpi.com |
| Racemization Suppressants | Mitigates Racemization | Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are crucial. peptide.comglobalresearchonline.netuni-kiel.de They react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation and couples efficiently, thereby minimizing the time the activated species is exposed to racemizing conditions. peptide.com |
| Base | High Influence | The presence, strength, and concentration of the base (e.g., DIPEA, NMM) are critical. Bases can directly abstract the α-proton from the activated intermediate or the oxazolone. nih.govbachem.comresearchgate.net Using weaker bases like sym-collidine or base-free conditions (e.g., DIC/HOBt) can significantly reduce racemization. bachem.commdpi.com |
| Solvent | Moderate Influence | The choice of solvent can affect racemization by stabilizing the charged intermediates involved in the process. mdpi.com Polar aprotic solvents like DMF are common but their properties can influence reaction rates and side reactions. |
| Temperature | Moderate Influence | Higher reaction temperatures generally increase the rate of both the coupling reaction and the competing racemization. Performing couplings at lower temperatures (e.g., 0 °C) can help preserve stereochemical integrity, although it may slow down the desired reaction. |
| Amino Acid Side Chain | Moderate Influence | Certain amino acids are more susceptible to racemization than others. Histidine and cysteine are known to be particularly prone to losing their stereochemical integrity during activation. peptide.comnih.gov While methionine is generally less problematic, care must still be taken. |
Analytical and Characterization Methodologies in Research Context
Spectroscopic Techniques for Investigating Synthetic Transformations
Spectroscopic methods are indispensable for monitoring the synthesis of N-Boc-L-methionine and its subsequent salt formation with dicyclohexylamine (B1670486). These techniques provide real-time or sample-based insights into the chemical transformations occurring, ensuring the desired product is formed.
Key spectroscopic techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. In the synthesis of the N-Boc-L-methionine moiety, ¹H NMR would be used to confirm the presence of the tert-butoxycarbonyl (Boc) protecting group, typically showing a characteristic singlet signal for the nine equivalent protons of the tert-butyl group. chemicalbook.com Other signals corresponding to the methionine backbone and the methyl group of the thioether would also be identified and assigned. chemicalbook.com Upon formation of the dicyclohexylamine salt, new signals corresponding to the protons of the dicyclohexyl groups would appear in the ¹H NMR spectrum, confirming the successful ionic pairing.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The formation of N-Boc-L-methionine from L-methionine would be monitored by the appearance of a strong carbonyl stretching band from the carbamate (B1207046) of the Boc group. The subsequent reaction with dicyclohexylamine to form the salt would be evidenced by changes in the carboxylate region of the spectrum, indicating the deprotonation of the carboxylic acid and the formation of the carboxylate anion.
The table below summarizes typical spectroscopic data used to characterize the N-Boc-L-methionine portion of the salt.
| Technique | Functional Group/Proton Environment | Expected Chemical Shift/Frequency Range |
| ¹H NMR | Protons of the Boc group (-(CH₃)₃) | Singlet around 1.46 ppm |
| ¹H NMR | Alpha-proton of methionine (-CH(NHBoc)-) | Multiplet |
| ¹H NMR | Methyl protons of the thioether (-SCH₃) | Singlet around 2.11 ppm |
| ¹³C NMR | Carbonyl carbon of the Boc group (-C=O) | Signal in the carbonyl region |
| IR Spectroscopy | N-H stretch (carbamate) | ~3300-3500 cm⁻¹ |
| IR Spectroscopy | C=O stretch (carbamate) | ~1690-1720 cm⁻¹ |
| IR Spectroscopy | C=O stretch (carboxylate salt) | ~1550-1610 cm⁻¹ (asymmetric) & ~1400 cm⁻¹ (symmetric) |
Data compiled from typical values for Boc-protected amino acids. chemicalbook.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the isolation of N-Boc-L-methionine dicyclohexylamine salt during its synthesis and the critical assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most prominent method used for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to separate, identify, and quantify each component in a mixture. nih.gov For purity assessment of amino acid derivatives, reversed-phase HPLC is commonly employed. nih.gov A validated HPLC method can accurately determine the percentage purity of the this compound, often revealing purities of ≥98%. chemimpex.com The method can also detect and quantify synthesis-related impurities, such as residual starting materials or by-products like L-methionine-sulfoxide. nih.gov
A typical HPLC analysis for this compound would involve:
Stationary Phase : A mixed-mode column that allows for separation by both reversed-phase and ion-exchange mechanisms can be particularly effective for analyzing amino acids and their derivatives. nih.gov
Mobile Phase : A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection : UV detection is commonly used, typically at a wavelength around 210-225 nm where the peptide bond and carbamate group absorb light.
The table below illustrates a sample data set from a purity analysis of a batch of a protected amino acid salt.
| Parameter | Value | Significance |
| Retention Time (tR) | Varies (e.g., 8.5 min) | Time taken for the compound to elute; used for identification. |
| Purity by Area % | >99.0% | The percentage of the total chromatogram area that the main peak occupies. |
| Limit of Detection (LOD) | 0.06-0.30 µg/mL | The lowest concentration of an impurity that can be reliably detected. nih.gov |
| Limit of Quantification (LOQ) | 0.30-0.75 µg/mL | The lowest concentration of an impurity that can be accurately quantified. nih.gov |
Data based on typical performance of HPLC methods for methionine derivatives. nih.gov
Advanced Crystallographic Analysis of Salt Forms for Structural Insights
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For an ionic compound like this compound, this analysis provides definitive structural information, including bond lengths, bond angles, and the exact nature of the ionic interaction between the N-Boc-L-methionine anion and the dicyclohexylammonium (B1228976) cation.
The process involves:
Crystal Growth : Growing a single, high-quality crystal of the salt, often by slow evaporation of a suitable solvent.
X-ray Diffraction (XRD) : Mounting the crystal and exposing it to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.
Data Analysis : The intensities and positions of the diffracted spots are collected and used to calculate an electron density map of the crystal. This map is then interpreted to build a model of the molecular structure.
For related amino acid salts, such as L-methionine hydrochloride, XRD analysis has been used to determine its crystal system (orthorhombic) and the arrangement of molecules within the unit cell. iaea.org A similar analysis of this compound would offer invaluable insights into the hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice. This structural information is crucial for understanding the compound's physical properties, such as its melting point, solubility, and stability. iaea.org
| Parameter | Information Gained |
| Crystal System | The basic repeating shape of the crystal lattice (e.g., orthorhombic, monoclinic). |
| Space Group | The symmetry elements present in the unit cell. |
| Unit Cell Dimensions | The lengths of the sides and the angles between them for the smallest repeating unit of the crystal. |
| Ionic Interactions | Precise distances and geometries of the interaction between the carboxylate of methionine and the ammonium (B1175870) of dicyclohexylamine. |
| Hydrogen Bonding Network | Identification of intermolecular hydrogen bonds that stabilize the crystal structure. |
| Molecular Conformation | The exact three-dimensional shape adopted by the N-Boc-L-methionine and dicyclohexylamine ions in the solid state. |
Future Research Directions and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes for N-Boc-L-methionine Dicyclohexylamine (B1670486) Salt
The traditional synthesis of Boc-protected amino acids and their subsequent salt formation involves multiple steps, often utilizing reagents and solvents that are not environmentally friendly. orgsyn.org Future research is increasingly focused on developing greener and more efficient synthetic methodologies. Key areas of investigation include:
Catalytic Innovations: The use of novel catalysts to improve the efficiency of the Boc-protection step is an active area of research. This includes exploring enzymatic catalysts or heterogeneous catalysts that can be easily recovered and reused, contributing to a more sustainable process.
Process Optimization: Efforts are underway to optimize reaction conditions to reduce energy consumption and reaction times. This includes the application of technologies like microwave-assisted synthesis, which can accelerate chemical reactions significantly compared to conventional heating methods. dntb.gov.ua
Exploration of Novel Applications in Chemical Biology and Material Science
While the primary application of N-Boc-L-methionine dicyclohexylamine salt is in peptide synthesis for drug discovery and development, its unique properties open doors to other advanced applications. openaccessjournals.com
Chemical Biology: The methionine residue is a key target for oxidative stress in biological systems. iris-biotech.de N-Boc-L-methionine can be incorporated into peptide chains that serve as probes to study the effects of reactive oxygen species (ROS) on protein structure and function. By synthetically introducing this building block, researchers can investigate the mechanisms of oxidative damage and the cellular responses to it. iris-biotech.de
Material Science: The self-assembly properties of peptides are being harnessed to create novel biomaterials. The defined sequence of amino acids can direct the formation of complex nanostructures like fibrils, tubes, and films. While still an emerging area, N-Boc-L-methionine could be incorporated into these peptide sequences to modulate the properties of the resulting materials, for example, by introducing a site for specific chemical modification or by influencing the material's interaction with biological systems.
| Research Area | Potential Application of this compound |
| Chemical Biology | Incorporation into peptide probes to study oxidative stress and protein function. iris-biotech.de |
| Drug Discovery | Building block for synthesizing peptide-based therapeutics targeting a range of diseases. chemimpex.comopenaccessjournals.com |
| Biomaterials | Component in self-assembling peptides for the creation of novel nanomaterials. |
Advanced Structural Modifications for Enhanced Bioactivity or Specific Functions
Modifying the structure of N-Boc-L-methionine itself is a promising avenue for creating peptides with enhanced or novel properties. The methionine side chain, in particular, offers opportunities for targeted modifications.
Oxidation State Control: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone. iris-biotech.de This oxidation can significantly alter a peptide's conformation and biological activity. nih.gov Future research will involve the deliberate synthesis of peptides containing these oxidized forms of methionine to study their biological effects or to create peptides with increased stability or altered receptor binding affinities. The oxidation/reduction cycle of methionine is known to be a regulatory mechanism for protein activity in vivo, and synthetic peptides can be used to explore this process. iris-biotech.de
Incorporation of Methionine Analogs: To prevent unwanted oxidation, researchers can replace methionine with non-oxidizable analogs during peptide synthesis. iris-biotech.de Analogs such as norvaline or azidohomoalanine can be used as surrogates. iris-biotech.de The azido (B1232118) group in azidohomoalanine offers a further advantage, as it can be selectively modified using bioorthogonal chemistry, such as Staudinger ligation or click chemistry, allowing for the attachment of fluorescent tags, crosslinkers, or other functional moieties. iris-biotech.de
Peptidomimetics: There is growing interest in creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties like enhanced stability against enzymatic degradation. N-Boc-L-methionine can serve as a starting point for creating more complex building blocks for the synthesis of these modified peptides. taylorfrancis.com
| Modification Strategy | Purpose | Potential Outcome |
| Controlled Oxidation | To form methionine sulfoxide or sulfone. iris-biotech.de | Creation of peptides with altered bioactivity or stability; study of in vivo regulatory mechanisms. iris-biotech.denih.gov |
| Use of Analogs | To replace methionine with non-oxidizable surrogates like norvaline. iris-biotech.de | Increased peptide stability against oxidative damage. iris-biotech.de |
| Bioorthogonal Handles | To incorporate analogs like azidohomoalanine. iris-biotech.de | Allows for selective chemical modification of the peptide (e.g., adding labels or drugs). iris-biotech.de |
Q & A
Q. What are the optimal methods for synthesizing N-Boc-L-methionine dicyclohexylamine salt, and how does the choice of solvent affect yield?
Answer: The synthesis typically involves reacting the Boc-protected methionine derivative with dicyclohexylamine (DCHA) in a polar aprotic solvent. A common protocol includes:
Dissolving N-Boc-L-methionine in tetrahydrofuran (THF) or ethyl ether.
Adding DCHA dropwise under inert conditions to form the salt via acid-base reaction.
Crystallizing the product by slow evaporation or anti-solvent addition (e.g., hexane).
Solvent choice impacts yield: THF enhances solubility of intermediates, while ethyl ether promotes crystallization. Evidence from analogous syntheses (e.g., Boc-protected pyroglutamic acid) shows THF/ether mixtures yield 85–90% purity, with minimal by-products .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
Answer: Purification methods include:
- Recrystallization : Use ethanol/water mixtures to remove unreacted DCHA or Boc-methionine.
- Column Chromatography : For small-scale purification, silica gel with chloroform/methanol gradients (95:5) is effective.
Validation techniques:
- HPLC : Retention time comparison against standards (C18 column, acetonitrile/water mobile phase).
- NMR : Confirm absence of solvent peaks (e.g., δ 1.4 ppm for Boc tert-butyl group in H NMR) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
Advanced Research Questions
Q. How does the dicyclohexylamine counterion influence the crystalline structure and stability of the Boc-methionine salt?
Answer: Dicyclohexylamine stabilizes the salt via hydrophobic interactions and hydrogen bonding. Key findings from X-ray crystallography of analogous salts (e.g., RG108-DCHA salt) reveal:
- Hydrogen Bonding : The amine forms N–H···O bonds with carboxylate groups (distance: 2.8–3.0 Å).
- Crystal Packing : Bulky cyclohexyl groups create a layered structure, enhancing thermal stability (decomposition >200°C) .
Table 1: Crystallographic Parameters for DCHA Salts
| Parameter | Value (RG108-DCHA Example) | Relevance to Boc-Methionine Salt |
|---|---|---|
| Space Group | P222 | Likely orthorhombic symmetry |
| Unit Cell (Å) | a=9.09, b=15.02, c=24.47 | Similar Boc-protected compounds |
| H-Bond Length | 2.8–3.0 Å | Stabilizes carboxylate moiety |
Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?
Answer: Contradictions arise from differential degradation pathways. Methodological approaches include:
Accelerated Stability Testing :
- pH Stability : Incubate samples in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC.
- Thermal Analysis : TGA/DSC to identify melting points and decomposition thresholds .
Mechanistic Studies :
- LC-MS : Identify degradation products (e.g., Boc cleavage at pH <2, DCHA oxidation at pH >8).
Table 2: Degradation Pathways Under Stress Conditions
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| pH 2, 40°C | L-Methionine | Acidic hydrolysis of Boc group |
| pH 9, 40°C | Methionine sulfoxide | Oxidation of thioether |
Q. How can researchers investigate the salt’s role in modulating enzyme activity, particularly in redox or methylation pathways?
Answer:
Enzyme Assays :
- Methionine Adenosyltransferase (MAT) : Measure SAMe production via UV-Vis (λ=260 nm) with/without the salt.
- Redox Modulation : Use glutathione reductase assays to assess thiol-disulfide balance perturbations .
Epigenetic Studies :
Q. What are the challenges in characterizing non-covalent interactions between the Boc-methionine anion and DCHA using computational methods?
Answer: Key challenges include:
- Conformational Flexibility : DCHA’s cyclohexyl groups adopt multiple chair/boat conformations, complicating molecular docking.
- Solvent Effects : Explicit solvent models (e.g., COSMO-RS) are required to simulate hydrogen bonding in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
